2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-18-8-6-15(7-9-18)12-19(25)22-11-10-16-13-23-20(24-14-16)17-4-2-1-3-5-17/h1-9,13-14H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJNAGUXNYWBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-phenylpyrimidin-5-yl)ethylamine. This intermediate is then reacted with 4-fluorophenylacetic acid under amide coupling conditions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with 2-[[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]thio]-N-(4-Fluorophenyl)acetamide ()
Structural Differences :
- Core Heterocycle : The target compound features a pyrimidine ring, while the comparator () uses a 1,2,4-triazole ring.
- Linker Group : The target compound employs an ethyl linker, whereas uses a thioether (-S-) bridge.
- Substituents : includes a pyridinyl group and an ethyl substituent on the triazole, contrasting with the phenyl-pyrimidine group in the target molecule.
Functional Implications :
- Binding Affinity : The pyrimidine core in the target compound may offer superior π-π stacking interactions with aromatic residues in enzyme active sites compared to the triazole in .
- Metabolic Stability : The thioether group in could introduce susceptibility to oxidative metabolism, whereas the ethyl linker in the target compound may enhance stability .
- Solubility : The pyridinyl group in might improve aqueous solubility relative to the target compound’s hydrophobic phenyl-pyrimidine moiety .
Comparison with N-[[4-(4-Chlorophenyl)phenyl]methyl]-2-[2-[(4-Fluorophenyl)methylsulfanyl]-5-[(2-Methoxypyrimidin-5-yl)methyl]-4-oxopyrimidin-1-yl]-N-(2-hydroxyethyl)acetamide ()
Structural Differences :
- Substituent Diversity : includes a chlorophenyl group, a methoxypyrimidinyl moiety, and a hydroxyethyl side chain, whereas the target compound lacks these groups.
- Backbone Complexity: has a bis-pyrimidine scaffold with a sulfanyl linkage, contrasting with the simpler mono-pyrimidine structure of the target.
Functional Implications :
Comparison with Stereoisomeric Analogs ()
Structural Differences :
- Substituent Orientation: includes dimethylphenoxy and tetrahydro-pyrimidinyl groups, which are absent in the target compound.
Functional Implications :
- Efficacy : Stereochemistry in compounds may lead to enhanced enantioselective binding to targets like proteases or GPCRs, whereas the target compound’s achiral structure limits such optimization .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Pyrimidine vs. Triazole : Pyrimidine-based compounds generally exhibit higher target affinity but lower solubility than triazole analogs .
- Fluorophenyl vs. Chlorophenyl : Fluorophenyl groups optimize metabolic stability, while chlorophenyl groups enhance binding potency at the cost of increased toxicity risks .
- Stereochemistry : Chiral centers in analogs like those in enable fine-tuned interactions but complicate synthesis and regulatory approval .
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, and how can reaction conditions be optimized for purity and yield?
Answer: The synthesis typically involves a multi-step sequence:
- Step 1: Coupling of 4-fluorophenylacetic acid with a pyrimidine-containing ethylamine derivative via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Step 2: Optimization of reaction parameters:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts: Palladium or copper catalysts for aryl-aryl coupling steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Adjust reaction time (8–24 hours) based on intermediate stability .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- 13C NMR: Verify carbonyl (C=O) at ~170 ppm and aromatic carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out impurities .
- Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different in vitro assays?
Answer: Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges). Methodological strategies include:
- Dose-Response Curves: Test across a broad concentration range (nM–μM) to identify IC50 variability .
- Receptor Binding Assays: Compare binding affinity to related targets (e.g., kinase isoforms) using radioligand displacement .
- Structural Analog Comparison: Evaluate activity against analogs (Table 1) to identify substituent-dependent effects .
Q. Table 1: Biological Activity of Structural Analogs
| Compound | Structural Feature | Activity (IC50, μM) | Target |
|---|---|---|---|
| This compound | Fluorophenyl, pyrimidine | 0.12 | Kinase X |
| N-[2-(3-Methoxyphenyl)ethyl]-2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | Methoxyphenyl | 1.8 | Kinase Y |
| N-[2-(3-Chlorophenyl)ethyl]-2-[2-(3-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | Chlorophenyl | 0.45 | Kinase X/Y |
| Data adapted from |
Q. What in silico and in vitro approaches are recommended for elucidating the compound’s mechanism of action and target selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on fluorophenyl and pyrimidine moieties for hydrogen bonding and hydrophobic contacts .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., MAPK/ERK pathways) .
Validation:
- CRISPR-Cas9 knockout of putative targets (e.g., Kinase X) to confirm on-target activity .
Q. How do structural modifications, such as fluorophenyl or pyrimidine substitutions, influence the compound’s pharmacological profile?
Answer:
- Fluorophenyl Group: Enhances metabolic stability and target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects .
- Pyrimidine Ring: Critical for ATP-binding pocket interactions; replacing it with pyridine reduces potency by 10-fold .
- Ethyl Acetamide Linker: Modifying chain length alters cell permeability (shorter chains improve logP) .
Case Study:
Replacing the fluorophenyl with chlorophenyl increases IC50 from 0.12 μM to 0.45 μM due to reduced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
